

Spectroscopic Profile of cis-Melilotoside: A Technical Guide

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Compound of Interest

Compound Name: *cis-melilotoside*

Cat. No.: B1236938

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **cis-melilotoside**, a naturally occurring phenolic glycoside. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support researchers in the identification, characterization, and further development of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **cis-melilotoside**.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for **cis-Melilotoside** (500 MHz, CD₃OD)

| Atom No. | δ H (ppm) | Multiplicity | J (Hz) |
|----------------|------------------|--------------|-----------|
| Aglycone | | | |
| 3 | 7.60 | d | 7.8 |
| 4 | 7.25 | t | 7.8 |
| 5 | 7.08 | t | 7.8 |
| 6 | 7.20 | d | 7.8 |
| 7 (α) | 6.09 | d | 12.5 |
| 8 (β) | 6.95 | d | 12.5 |
| Glucose Moiety | | | |
| 1' | 5.05 | d | 7.5 |
| 2' | 3.55 | m | |
| 3' | 3.50 | m | |
| 4' | 3.45 | m | |
| 5' | 3.40 | m | |
| 6'a | 3.85 | dd | 12.0, 2.5 |
| 6'b | 3.70 | dd | 12.0, 5.5 |

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for **cis-Melilotoside** (125 MHz, CD₃OD)

| Atom No. | δC (ppm) |
|----------------|------------------|
| Aglycone | |
| 1 | 156.1 |
| 2 | 128.1 |
| 3 | 131.6 |
| 4 | 123.0 |
| 5 | 130.9 |
| 6 | 116.5 |
| 7 (α) | 121.2 |
| 8 (β) | 140.1 |
| 9 (C=O) | 170.3 |
| Glucose Moiety | |
| 1' | 102.5 |
| 2' | 74.9 |
| 3' | 78.2 |
| 4' | 71.3 |
| 5' | 78.1 |
| 6' | 62.5 |

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for **cis-Melilotoside**

| Technique | Ionization Mode | Observed m/z | Formula | Ion |
|-----------|-----------------|--------------|---|---------------------|
| HRESIMS | Positive | 349.0891 | C ₁₅ H ₁₈ O ₈ Na | [M+Na] ⁺ |

Infrared (IR) Spectroscopy Data

Specific experimental IR data for **cis-melilotoside** is not readily available in the reviewed literature. However, characteristic vibrational modes for the functional groups present in the molecule can be predicted. For the cis-isomer, a C-H bending vibration for the alkene is expected around 700 cm^{-1} . Other expected peaks include those for O-H stretching (broad, $\sim 3400\text{ cm}^{-1}$), C=O stretching ($\sim 1700\text{ cm}^{-1}$), C=C stretching ($\sim 1640\text{ cm}^{-1}$), and C-O stretching ($\sim 1200\text{--}1000\text{ cm}^{-1}$).^[1]

Experimental Protocols

The data presented in this guide were obtained following the isolation and characterization of **cis-melilotoside** from the aerial parts of *Artemisia splendens*.

Extraction and Isolation

- **Extraction:** The air-dried and ground aerial parts of *A. splendens* (100 g) were sequentially extracted using a Soxhlet apparatus with n-hexane, dichloromethane, and methanol (MeOH).
- **Solid-Phase Extraction (SPE):** A portion of the MeOH extract was subjected to SPE on a C18 cartridge, eluting with a stepwise gradient of MeOH-water mixtures.
- **Preparative High-Performance Liquid Chromatography (prep-HPLC):** The fraction containing **cis-melilotoside** was further purified by reversed-phase prep-HPLC to yield the pure compound.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H NMR and ^{13}C NMR spectra were recorded on a 500 MHz and 125 MHz spectrometer, respectively. The sample was dissolved in deuterated methanol (CD_3OD). Chemical shifts are reported in parts per million (ppm) relative to the solvent residual peak.
- **Mass Spectrometry:** High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was performed in positive ion mode to determine the accurate mass and molecular formula of the compound.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like **cis-melilotoside**.



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References

- 1. acgpubs.org [acgpubs.org]
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